What is the chemical structure of Aspartame?
What is the chemical structure of Aspartame?
An In-depth Technical Guide to the Chemical Structure of Aspartame
Introduction
Aspartame is a widely used artificial non-saccharide sweetener, approximately 200 times sweeter than sucrose.[1][2][3] It is the methyl ester of a dipeptide composed of the natural amino acids L-aspartic acid and L-phenylalanine.[1][4] Marketed under brand names such as NutraSweet®, Equal®, and Canderel, it is found in over 6,000 consumer foods and beverages worldwide.[1][5] Discovered in 1965 by James M. Schlatter, aspartame was first approved by the U.S. Food and Drug Administration (FDA) in 1974.[1][6] Due to its negligible caloric contribution at typical usage levels, it is a common sugar substitute in low-calorie products.[1]
Chemical and Physical Properties
Aspartame is a white, odorless, crystalline powder.[3][7] Its stability is highly dependent on pH, temperature, and water activity. The maximum stability in aqueous solutions is observed at a pH of 4.3.[1][2][7][8] Under strongly acidic or alkaline conditions, it can hydrolyze, breaking down into its constituent amino acids and methanol, resulting in a loss of sweetness.[1]
Key Identifiers and Properties
| Property | Value |
| IUPAC Name | (3S)-3-amino-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid[1][7][][10] |
| CAS Number | 22839-47-0[2][7] |
| Molecular Formula | C₁₄H₁₈N₂O₅[2][7][] |
| Molecular Weight | 294.30 g/mol [2][7][] |
Physical Characteristics
| Property | Value |
| Appearance | White, odourless, crystalline powder[3][7] |
| Melting Point | 246.5 °C (decomposes)[1][2][6][] |
| Boiling Point | Decomposes[1] |
| Density | 1.347 g/cm³[1] |
| Solubility in Water | Sparingly soluble; dependent on pH and temperature. Maximum solubility is at pH 2.2 (20 mg/mL at 25°C) and minimum is at pH 5.2 (13.5 mg/mL at 25°C).[1][7][8] |
| Solubility in other solvents | Slightly soluble in ethanol; practically insoluble in hexane and methylene chloride.[1][3] |
Chemical Structure of Aspartame
Aspartame is structurally N-(L-α-Aspartyl)-L-phenylalanine, 1-methyl ester. It is formed by a peptide bond between the α-carboxyl group of L-aspartic acid and the amino group of L-phenylalanine, with the carboxyl group of the phenylalanine being esterified with methanol.
Caption: Chemical structure of the Aspartame molecule.
Experimental Protocols
Chemical Synthesis of Aspartame
A common commercial method for synthesizing aspartame involves the condensation of protected amino acids. One drawback of this technique is the production of the bitter-tasting β-form isomer.[1]
Methodology:
-
Protection of Aspartic Acid: The two carboxyl groups of L-aspartic acid are joined to form an anhydride. The amino group is simultaneously protected, for instance, by a formyl group, by treating the aspartic acid with a mixture of formic acid and acetic anhydride.[1]
-
Esterification of Phenylalanine: L-phenylalanine is converted to its methyl ester by reaction with methanol.
-
Condensation: The N-formyl aspartic anhydride is then combined with the L-phenylalanine methyl ester. This condensation reaction forms the dipeptide backbone. The desired α-isomer and the undesired β-isomer are typically formed in a 4:1 ratio.[1]
-
Deprotection: The formyl protecting group is removed from the aspartic acid nitrogen via acid hydrolysis.
-
Purification: The final product, α-aspartame, is separated from the β-isomer and other byproducts through crystallization.
An alternative enzymatic synthesis using thermolysin from Bacillus thermoproteolyticus can also be employed. This method offers high yields of the desired α-isomer without the formation of the β-form byproduct.[1][11][12]
Analysis of Aspartame by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard analytical technique used to determine the purity of aspartame and to quantify its diastereomers, such as L,D-APM and D,L-APM.
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of Aspartame reference standard in a suitable solvent (e.g., a mixture of mobile phase components).
-
Prepare sample solutions by accurately weighing and dissolving the aspartame product in the same solvent to a known concentration.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase ODS (Octadecyl-silane) column (e.g., C18) is commonly used.[]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier like acetonitrile or methanol.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detector set to a wavelength where aspartame absorbs strongly, usually around 210-220 nm.
-
Injection Volume: A fixed volume, for example, 20 µL.
-
-
Data Analysis:
-
Run the standard solution to determine the retention time and peak area for aspartame.
-
Inject the sample solutions.
-
Identify the aspartame peak in the sample chromatogram by comparing its retention time to that of the standard.
-
Calculate the concentration of aspartame in the sample by comparing the peak area of the sample to the peak area of the standard. Purity and the amount of related impurities can be determined based on the relative peak areas.
-
Metabolism of Aspartame
Upon ingestion, aspartame is rapidly and completely metabolized in the small intestine by digestive enzymes.[1] It is broken down into its three constituent components: aspartic acid, phenylalanine, and methanol.[1][13][14][15] These components are then absorbed and enter the body's metabolic pathways just like they would from other dietary sources.[13][14] Because of this rapid breakdown, aspartame itself is not found in circulating blood, even after high doses.[1]
Caption: Metabolic pathway of Aspartame in the human body.
References
- 1. Aspartame - Wikipedia [en.wikipedia.org]
- 2. Aspartame - American Chemical Society [acs.org]
- 3. Aspartame CAS#: 22839-47-0 [m.chemicalbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Showing Compound Aspartame (FDB000569) - FooDB [foodb.ca]
- 6. Page loading... [wap.guidechem.com]
- 7. Aspartame | C14H18N2O5 | CID 134601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1. What is aspartame? [greenfacts.org]
- 10. Thermo Scientific Chemicals Aspartame, 98% | Fisher Scientific [fishersci.ca]
- 11. snowhitechem.com [snowhitechem.com]
- 12. Synthesis of Aspartame by Thermolysin: An X-ray Structural Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
